molecular formula C9H15NS B1611433 (S)-(+)-1-Cyclohexylethyl isothiocyanate CAS No. 737000-92-9

(S)-(+)-1-Cyclohexylethyl isothiocyanate

Cat. No.: B1611433
CAS No.: 737000-92-9
M. Wt: 169.29 g/mol
InChI Key: KMMWHCFHXACMCZ-QMMMGPOBSA-N
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Description

(S)-(+)-1-Cyclohexylethyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their biological activities and are derived from glucosinolates, which are secondary metabolites found in cruciferous vegetables. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to an ethyl isothiocyanate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Amines and Thiophosgene Method: One common method for synthesizing isothiocyanates involves the reaction of amines with thiophosgene.

    Carbon Disulfide Method: Another method involves the reaction of amines with carbon disulfide in the presence of catalysts such as di-tert-butyl dicarbonate and DMAP or DABCO.

    Phenyl Isothiocyanate Replacement Reaction: A more efficient and safer method involves the replacement reaction of phenyl isothiocyanate with the corresponding amines under mild conditions and nitrogen protection.

Industrial Production Methods

The industrial production of (S)-(+)-1-Cyclohexylethyl isothiocyanate typically involves the phenyl isothiocyanate replacement reaction due to its safety, low cost, and high yield. This method is scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Isothiocyanates can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of isothiocyanates can yield amines or thioureas.

    Substitution: Isothiocyanates can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thioureas

    Substitution: Various substituted isothiocyanates

Mechanism of Action

The mechanism of action of (S)-(+)-1-Cyclohexylethyl isothiocyanate involves its interaction with cellular proteins and enzymes. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins, leading to the modulation of various signaling pathways. This compound can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • Sulforaphane

Uniqueness

(S)-(+)-1-Cyclohexylethyl isothiocyanate is unique due to its cyclohexyl group, which imparts distinct physical and chemical properties compared to other isothiocyanates. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

[(1S)-1-isothiocyanatoethyl]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWHCFHXACMCZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468065
Record name (S)-(+)-1-Cyclohexylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-92-9
Record name (S)-(+)-1-Cyclohexylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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